molecular formula C9H10BFO2 B6232349 5-fluoro-3,3-dimethyl-1,3-dihydro-2,1-benzoxaborol-1-ol CAS No. 2366993-25-9

5-fluoro-3,3-dimethyl-1,3-dihydro-2,1-benzoxaborol-1-ol

Cat. No.: B6232349
CAS No.: 2366993-25-9
M. Wt: 180
InChI Key:
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Description

5-fluoro-3,3-dimethyl-1,3-dihydro-2,1-benzoxaborol-1-ol is a boron-containing heterocyclic compound It is characterized by the presence of a benzoxaborole ring system, which includes a boron atom integrated into a benzene ring fused with a five-membered oxaborole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-fluoro-3,3-dimethyl-1,3-dihydro-2,1-benzoxaborol-1-ol typically involves the following steps:

    Formation of the Benzoxaborole Ring: This can be achieved through the reaction of a suitable boronic acid or boronate ester with an ortho-substituted phenol under conditions that promote cyclization.

    Introduction of Fluorine and Dimethyl Groups: The fluorine atom can be introduced via electrophilic fluorination using reagents such as Selectfluor. The dimethyl groups can be introduced through alkylation reactions using methylating agents like methyl iodide in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. This could include the use of continuous flow reactors and green chemistry principles to minimize waste and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

5-fluoro-3,3-dimethyl-1,3-dihydro-2,1-benzoxaborol-1-ol can undergo various chemical reactions, including:

    Oxidation: The boron atom can be oxidized to form boronic acids or borate esters.

    Reduction: Reduction reactions can modify the oxaborole ring or the substituents attached to it.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the fluorine or dimethyl positions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or peracids can be used under mild conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Halogenating agents, nucleophiles, and bases are used depending on the specific substitution reaction.

Major Products

The major products formed from these reactions include various substituted benzoxaboroles, boronic acids, and borate esters, depending on the reaction conditions and reagents used.

Scientific Research Applications

5-fluoro-3,3-dimethyl-1,3-dihydro-2,1-benzoxaborol-1-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex boron-containing compounds.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme inhibition and protein-ligand interactions.

    Industry: It can be used in the development of new materials with unique properties, such as boron-containing polymers or catalysts.

Mechanism of Action

The mechanism by which 5-fluoro-3,3-dimethyl-1,3-dihydro-2,1-benzoxaborol-1-ol exerts its effects involves its ability to interact with biological molecules through its boron atom. The boron atom can form reversible covalent bonds with hydroxyl and amino groups in proteins, leading to enzyme inhibition or modulation of protein function. This interaction can affect various molecular pathways, depending on the specific biological target.

Comparison with Similar Compounds

Similar Compounds

    3,3-dimethyl-1,3-dihydro-2,1-benzoxaborol-1-ol: Lacks the fluorine atom, which may affect its reactivity and biological activity.

    5-chloro-3,3-dimethyl-1,3-dihydro-2,1-benzoxaborol-1-ol: Similar structure but with a chlorine atom instead of fluorine, leading to different chemical properties.

    3,3-dimethyl-1-(trifluoromethyl)-1,2-benziodoxole:

Uniqueness

The presence of the fluorine atom in 5-fluoro-3,3-dimethyl-1,3-dihydro-2,1-benzoxaborol-1-ol imparts unique chemical properties, such as increased stability and reactivity, compared to its non-fluorinated analogs. This makes it particularly valuable in applications where these properties are advantageous, such as in medicinal chemistry and materials science.

Properties

CAS No.

2366993-25-9

Molecular Formula

C9H10BFO2

Molecular Weight

180

Purity

95

Origin of Product

United States

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